molecular formula C10H10O4 B3050917 3-Hydroxy-2-oxopropyl benzoate CAS No. 29751-66-4

3-Hydroxy-2-oxopropyl benzoate

Cat. No. B3050917
CAS RN: 29751-66-4
M. Wt: 194.18 g/mol
InChI Key: IWZLRSCQMWQETK-UHFFFAOYSA-N
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Description

“3-Hydroxy-2-oxopropyl benzoate” is a chemical compound with the molecular formula C10H10O4 . It is found in benzoin resin, a natural complex balsamic resin available in the sap of trees .


Molecular Structure Analysis

The molecular weight of “this compound” is 194.18 g/mol . The structure of this compound is also available as a 2D Mol file .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, there are studies on the reactions of hydroxyl radicals with benzoic acid and benzoate .

Scientific Research Applications

  • Chemical Synthesis and RNA Research :

    • 3-Hydroxy-2-oxopropyl benzoate derivatives have been used in the selective benzoylation of ribonucleosides. This is a crucial step in the solid-phase synthesis of RNA and DNA-RNA mixtures, significantly impacting the field of nucleic acid research (Kempe et al., 1982).
  • Plant Biochemistry :

    • In plant biochemistry, glycosyltransferases in Arabidopsis have been studied for their activity towards benzoates. These studies provide insights into the role of benzoates in plant metabolism and potential applications in engineering plant metabolic pathways (Lim et al., 2002).
  • Organic Chemistry and Hydrolysis Mechanisms :

    • Research has been conducted on the mechanisms of alkaline hydrolysis of substituted methyl 2-(2-oxopropyl)- and 2-(2-oxo-2-phenylethyl)-benzoates. Such studies are fundamental in understanding the reactivity and stability of benzoate derivatives in different chemical environments (Bowden & Byrne, 1996).
  • Material Science and Corrosion Inhibition :

    • In the context of material science, studies have focused on the synthesis of specific benzoate derivatives as inhibitors against corrosion of mild steel in acidic media. This has implications for industrial applications in corrosion prevention (Arrousse et al., 2021).
  • Medicinal Chemistry and Drug Development :

    • In the field of medicinal chemistry, research on hydroxamate-based glutamate carboxypeptidase II inhibitors has led to the development of prodrugs with improved oral pharmacokinetics. Benzoate derivatives have played a role in enhancing the bioavailability of these drugs (Rais et al., 2017).
  • Pharmacology and Antimicrobial Activity :

    • Studies on substituted benzoates have explored their potential as antimicrobial agents, particularly against mycobacterial species. Such research contributes to the ongoing search for new therapeutic agents in the fight against bacterial infections (Tengler et al., 2013).

properties

IUPAC Name

(3-hydroxy-2-oxopropyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZLRSCQMWQETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558566
Record name 3-Hydroxy-2-oxopropyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29751-66-4
Record name 3-Hydroxy-2-oxopropyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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